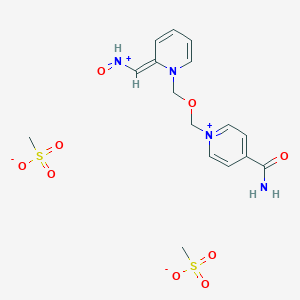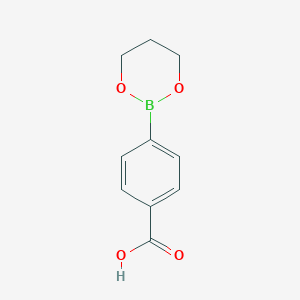
Chlorhydrate de N,N-dipropyltryptamine
Vue d'ensemble
Description
N,N-Dipropyltryptamine hydrochloride is not directly described in the provided papers. However, the papers do discuss related compounds which are derivatives of tryptamine, a core structure that N,N-Dipropyltryptamine would share. These compounds are studied for their interactions with central 5-hydroxytryptamine (5-HT) and dopamine (DA) receptors, which are critical in understanding their potential psychoactive effects .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For example, the synthesis of N,N-dialkylated monophenolic derivatives of trans-2-phenylcyclopropylamine required specific hydroxy substituents on the phenyl ring for 5-HT-receptor stimulation, with N,N-diethyl or N,N-di-n-propyl substitutions yielding potent agonists . Similarly, the enantiomers of tetrahydro-1-hydroxy-N,N-dipropyl-9H-benzocyclohepten-8-ylamine were synthesized and evaluated, indicating a complex synthetic route that could be analogous to the synthesis of N,N-Dipropyltryptamine hydrochloride .
Molecular Structure Analysis
The molecular structure of compounds closely related to N,N-Dipropyltryptamine hydrochloride is crucial for their biological activity. For instance, the absolute configuration of enantiomers was determined by X-ray diffraction, which is essential for understanding the stereoselectivity of their interactions with 5-HT1A receptors . The crystal structure of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride was determined from X-ray diffractometer data, revealing the importance of the amino nitrogen position and the hydrogen bonding with chloride ions .
Chemical Reactions Analysis
The chemical reactions involving these compounds often lead to changes in their receptor activity. For example, the 4-hydroxy and 3,4-dihydroxy derivatives of trans-2-phenyl-N,N-di-n-propylcyclopropylamine were inactive at central DA and 5-HT receptors, while the 3-hydroxy derivative and some of its derivatives weakly affected both DA and NE synthesis . The enantiomers of tetrahydro-1-hydroxy-N,N-dipropyl-9H-benzocyclohepten-8-ylamine showed pronounced stereoselectivity, with only one enantiomer displaying 5-HT activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of specific functional groups. The crystal packing of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride was described as rather loose, with short N...Cl hydrogen bonds, which could be relevant for the solubility and stability of N,N-Dipropyltryptamine hydrochloride . The autoxidation of tryptamine derivatives to neurocytotoxic products also highlights the chemical reactivity and potential instability of these compounds under certain conditions .
Applications De Recherche Scientifique
Recherche neuropharmacologique
Chlorhydrate de DPT: est utilisé en neuropharmacologie pour étudier le système de la sérotonine (5-HT). En tant qu'analogue structurel de la sérotonine, le chlorhydrate de DPT sert d'outil pour comprendre le rôle des récepteurs 5-HT, en particulier le récepteur 5-HT2A, dans divers processus et troubles neurologiques . Cette recherche a des implications pour la compréhension de la physiopathologie de conditions comme la dépression, l'anxiété et la schizophrénie.
Thérapie psychédélique
L'intérêt pour le potentiel thérapeutique des psychédéliques est croissant. Le chlorhydrate de DPT est exploré pour son potentiel en psychothérapie assistée par les psychédéliques. Sa capacité à induire des états de conscience modifiés pourrait en faire un candidat pour le traitement de troubles de santé mentale tels que le SSPT, la dépendance et l'anxiété existentielle .
Toxicologie
Dans les études toxicologiques, le chlorhydrate de DPT est important pour le développement de méthodes analytiques permettant de détecter les tryptamines dans les échantillons biologiques. Ceci est crucial pour l'analyse médico-légale, en particulier dans les cas de surdose de drogues suspectée où des tryptamines peuvent être impliquées .
Développement de méthodes analytiques
Le composé est utilisé dans le développement de nouvelles techniques analytiques, telles que la chromatographie liquide couplée à la spectrométrie de masse en tandem, pour identifier et quantifier les tryptamines et leurs métabolites dans les échantillons biologiques. Ceci a des applications significatives à la fois en toxicologie clinique et en médecine légale .
Recherche psychédélique
Chlorhydrate de DPT: contribue au domaine plus large de la recherche psychédélique en fournissant des informations sur la pharmacologie des tryptamines. Des études impliquant le chlorhydrate de DPT aident à comprendre les structures chimiques, les mécanismes d'action et les effets des psychédéliques sur la perception et la cognition humaines .
Recherche en santé publique
La recherche impliquant le chlorhydrate de DPT informe également les politiques de santé publique en fournissant des données sur la morbidité associée à la prise de tryptamine. Cela permet d'élaborer des réponses éclairées aux défis de santé publique posés par les nouvelles substances psychoactives .
Biologie moléculaire
En biologie moléculaire, le chlorhydrate de DPT peut être utilisé pour étudier l'affinité de liaison et l'activité des tryptamines à différents sites récepteurs. Cela peut conduire à une meilleure compréhension des fonctions des récepteurs et au développement de nouveaux médicaments ciblant des récepteurs spécifiques .
Chimie synthétique
Enfin, le chlorhydrate de DPT est important en chimie synthétique pour la synthèse de nouveaux composés. Les chercheurs peuvent modifier la molécule de DPT pour créer de nouvelles substances avec des applications pharmaceutiques potentielles ou pour étudier les relations structure-activité .
Mécanisme D'action
Target of Action
N,N-Dipropyltryptamine (DPT) is a psychedelic entheogen belonging to the tryptamine family . The primary targets of DPT are the 5-HT2A receptors . These receptors are a subtype of the serotonin receptors and play a significant role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and perception .
Mode of Action
DPT acts as an agonist at the 5-HT2A receptors . This means it binds to these receptors and activates them, triggering a series of biochemical reactions. It may also interact with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors . The activation of these receptors leads to altered perceptions of reality, which is a characteristic effect of psychedelic substances .
Biochemical Pathways
It is known that the activation of 5-ht2a receptors can lead to various downstream effects, including the release of other neurotransmitters and changes in neural activity .
Pharmacokinetics
It is known that dpt can be administered through various routes, including ingestion, inhalation, and injection . The onset and duration of its effects can vary depending on the route of administration .
Result of Action
The activation of 5-HT2A receptors by DPT leads to a range of effects at the molecular and cellular level. These include changes in cell signaling and neural activity, which can result in altered perceptions of reality . Some of the physical effects of DPT include nausea, numbness of the tongue or throat, and pupil dilation .
Safety and Hazards
Orientations Futures
Future research directions include brain mapping of enzymes responsible for the biosynthesis of DPT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies . The need to resolve the “natural” role of an endogenous hallucinogen from the effects observed from peripheral administration are also emphasized .
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAASKTUEVUIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048897 | |
| Record name | N,N-Dipropyltryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7558-73-8 | |
| Record name | N,N-dipropyltryptamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dipropyltryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



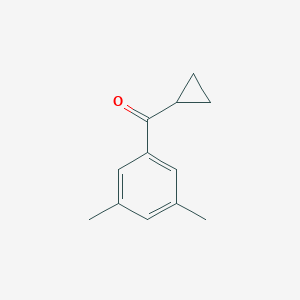

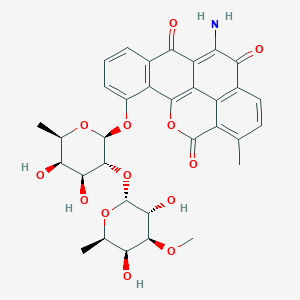
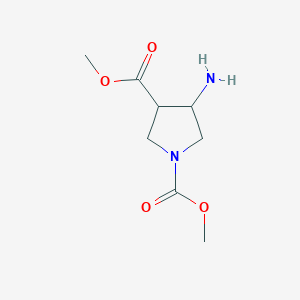
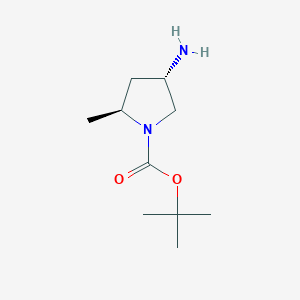
![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)

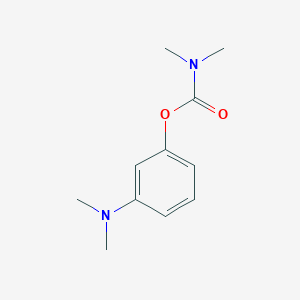
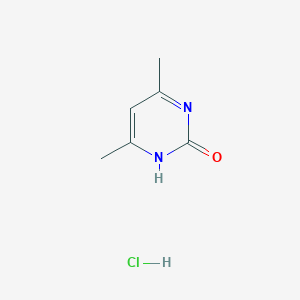
![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
